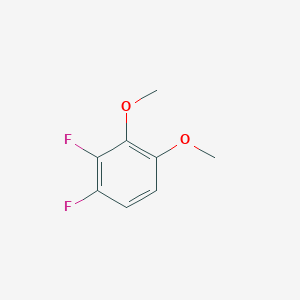

1,2-Difluoro-3,4-dimethoxybenzene

Overview

Description

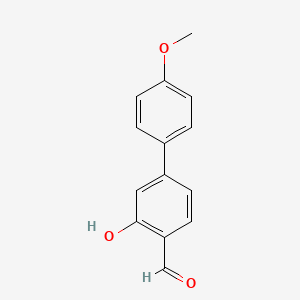

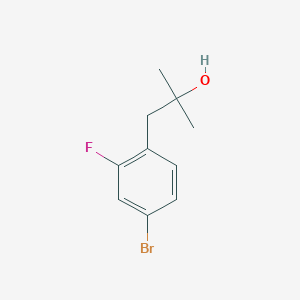

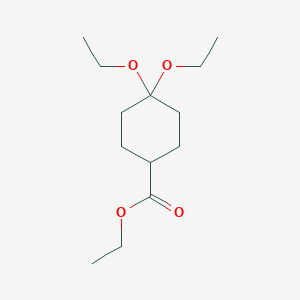

1,2-Difluoro-3,4-dimethoxybenzene is an aryl fluorinated building block . It has a CAS Number of 172657-03-3 and a molecular weight of 174.15 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of this compound is not straightforward. Direct methods include fluorination of alkenes with F2, XeF2, or hypervalent iodine species . Such approaches often display poor stereoselectivity or result in rearrangement products . Treatment of 1,2-diols with SF4, DAST, or deoxofluor also leads to vicinal difluorides .Molecular Structure Analysis

The molecular formula of this compound is C8H8F2O2 . It has an average mass of 174.145 Da and a monoisotopic mass of 174.049240 Da .Chemical Reactions Analysis

This compound may be used in the synthesis of molecular crystals of [Li {N (SO2CF3)2} {C6H4(OCH3)2}2] and [Li {N (SO2CF3)2} {C6F2H2(OCH3)2}2], having solid-state lithium ion conductivity .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications

Ligating and Electronic Properties : 1,2-Difluoro-3,4-dimethoxybenzene has been utilized in the synthesis of organometallic compounds. For instance, its reactions with LDA and chlorophosphines produced bis(phosphino)hydroquinones and bis(phosphinyl)hydroquinones. These compounds have been studied for their electrochemical activities and frontier orbital compositions, indicating their potential in electronic applications (Pignotti et al., 2008).

Synthesis of Substituted Naphthol Derivatives : It has been used as a precursor for iterative two-directional benzyne-furan Diels-Alder reactions. This method led to the synthesis of various substituted oxabenzonorbornadienes and anthracenols, highlighting its role in complex organic synthesis (Morton & Barrett, 2005).

Electrosynthesis and Characterization of Polymers : In a study involving the electrochemical oxidation of 1,3-dimethoxybenzene, a polymer was synthesized and characterized, demonstrating the potential of related compounds like this compound in material science, particularly in the development of new polymers with specific electronic properties (Martínez et al., 1998).

Electrolyte Additives in Lithium Batteries : A derivative of dimethoxybenzene has been investigated for use as a redox shuttle in overcharge protection of lithium-ion batteries. This showcases its potential in enhancing the safety and efficiency of battery technology (Feng et al., 2007).

Catholyte Materials in Non-aqueous Redox Flow Batteries : 1,4-Dimethoxybenzene derivatives, including those similar to this compound, have been evaluated for their suitability as catholyte materials in non-aqueous redox flow batteries. This research indicates the potential of such compounds in advanced energy storage technologies (Jingjing Zhang et al., 2017).

Safety and Hazards

1,2-Difluoro-3,4-dimethoxybenzene is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes .

properties

IUPAC Name |

1,2-difluoro-3,4-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPHFUKBONQAOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.